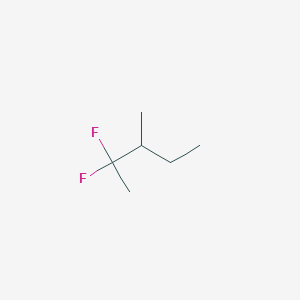
2,2-Difluoro-3-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-methylpentane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two fluorine atoms attached to the second carbon atom and a methyl group attached to the third carbon atom in a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylpentane can be achieved through several methods. One common approach involves the fluorination of 3-methylpentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed
Substitution: Products may include 2-iodo-3-methylpentane or other halogenated derivatives.
Oxidation: Products may include 2,2-difluoro-3-methylpentanol, 2,2-difluoro-3-methylpentanone, or 2,2-difluoro-3-methylpentanoic acid.
Reduction: Products may include 3-methylpentane or other hydrocarbons.
Scientific Research Applications
2,2-Difluoro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and properties of alkanes.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: It can be used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylpentane involves its interactions with molecular targets through its fluorine atoms. Fluorine atoms can influence the electronic properties of the molecule, making it more reactive in certain chemical reactions. The presence of fluorine can also affect the compound’s lipophilicity and metabolic stability, which are important factors in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2,2-Dif
Biological Activity
2,2-Difluoro-3-methylpentane (CAS No. 74185-71-0) is a fluorinated organic compound that has garnered interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions within biological systems, mechanisms of action, and relevant research findings.
Molecular Formula: C6H12F2
Molecular Weight: 122.16 g/mol
IUPAC Name: this compound
Structure: The compound features two fluorine atoms attached to the second carbon atom and a methyl group on the third carbon in a pentane chain.
The biological activity of this compound is primarily influenced by its fluorine substituents. These fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The presence of fluorine can also modify the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
1. Pharmaceutical Research
Fluorinated compounds are often explored for their potential in drug development due to their increased metabolic stability compared to non-fluorinated analogs. Research indicates that this compound may serve as a model compound to study the effects of fluorination on drug efficacy and pharmacokinetics.
Case Studies
- Fluorinated Alkane Toxicity : A study examining the toxicity of various fluorinated alkanes found that structural modifications significantly impact their biological activity. The findings suggest that compounds like this compound may possess unique toxicological profiles that warrant further exploration .
- Metabolic Stability : Research on similar fluorinated compounds indicates that the introduction of fluorine can enhance metabolic stability, potentially leading to prolonged bioavailability in therapeutic applications .
Comparative Analysis
To provide a clearer understanding of how this compound compares with other related compounds, the following table summarizes key properties:
| Compound Name | Molecular Formula | Molecular Weight | Toxicity Level |
|---|---|---|---|
| This compound | C6H12F2 | 122.16 g/mol | Moderate |
| 1,3-Difluoro-3-methylpentane | C6H12F2 | 122.16 g/mol | Low |
| Perfluoropropane | C3F8 | 188.02 g/mol | High |
Properties
CAS No. |
74185-71-0 |
|---|---|
Molecular Formula |
C6H12F2 |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2,2-difluoro-3-methylpentane |
InChI |
InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3 |
InChI Key |
NSBQAUADNQVRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















